Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro-

Description

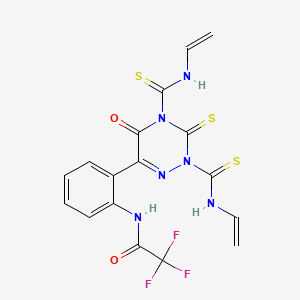

The compound Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- (hereafter referred to as the "target compound") is a highly substituted acetamide derivative featuring a 1,2,4-triazine core. Key structural attributes include:

- Triazine ring: Functionalized with two ethenylamino-thioxomethyl groups, a keto group at position 5, and a thioxo group at position 2.

- Phenyl substituent: Attached to the triazine via position 6, with a trifluoroacetamide group at the ortho position.

Properties

CAS No. |

134793-47-8 |

|---|---|

Molecular Formula |

C17H13F3N6O2S3 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

N-[2-[2,4-bis(ethenylcarbamothioyl)-5-oxo-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C17H13F3N6O2S3/c1-3-21-14(29)25-12(27)11(24-26(16(25)31)15(30)22-4-2)9-7-5-6-8-10(9)23-13(28)17(18,19)20/h3-8H,1-2H2,(H,21,29)(H,22,30)(H,23,28) |

InChI Key |

FFLNCWNLBCUZJK-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC(=S)N1C(=O)C(=NN(C1=S)C(=S)NC=C)C2=CC=CC=C2NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- involves multiple steps and specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction, where the reaction mixture of N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide) and substituted aniline is refluxed in ethanol for several hours . The progress of the reaction is monitored using thin layer chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of acetamide compounds exhibit promising anticancer properties. For instance, research on similar thiazole and triazine derivatives has shown that they can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways critical for cell survival. A notable study demonstrated that compounds structurally related to acetamide N-(2-(2,4-bis((ethenylamino)thioxomethyl)-...) showed significant cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Acetamide derivatives have also been investigated for their antimicrobial activities. A study highlighted the synthesis of compounds that inhibit bacterial growth through mechanisms that disrupt bacterial cell wall synthesis. The efficacy of these compounds was evaluated against common pathogens, showing potential for development into new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of acetamide derivatives to specific biological targets. These computational methods suggest that the compound could act as a potent inhibitor of enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Pesticidal Activity

The thioxomethyl moiety in acetamide compounds has been linked to potential pesticidal activity. Research has shown that certain derivatives can effectively control pest populations while being less toxic to non-target organisms. Field trials demonstrated that these compounds could reduce pest damage significantly without harming beneficial insects .

Herbicidal Properties

Additionally, some acetamide derivatives have shown herbicidal properties. Studies indicate that these compounds can inhibit the growth of specific weed species by disrupting their metabolic pathways. The selectivity and efficacy of these herbicides are currently under investigation to optimize their application in agricultural practices .

Polymer Chemistry

Acetamide compounds are being explored as intermediates in the synthesis of novel polymers. Their unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to develop new materials with tailored properties for specific applications .

Coatings and Adhesives

The use of acetamide derivatives in coatings and adhesives is another area of interest. Their chemical stability and adhesion properties make them suitable candidates for developing high-performance coatings that can withstand harsh environmental conditions .

Table 1: Summary of Biological Activities

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Compound Tested |

|---|---|---|

| 5-Lipoxygenase | -9.5 | Acetamide N-(2-(2,4-bis((ethenylamino)... |

| Cyclooxygenase | -8.7 | Similar derivative |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, bis-pyrimidine acetamides have been shown to inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues from 2-Thioxoacetamide Derivatives

describes five 2-thioxoacetamide derivatives (compounds 9–13 ) synthesized via condensation reactions. Key comparisons:

Key Differences :

- The target compound’s triazine core offers greater rigidity and electronic diversity compared to the thiazolidinone rings in compounds 9–13.

- The bis(ethenylamino-thioxomethyl) groups may enhance metal-binding capacity, unlike the aryl substituents in derivatives .

Triazine Derivatives with Trifluoroacetamide Groups

details the synthesis of trifluoroacetamide-functionalized triazines (compounds 11–14 ) via refluxing with N-phenylthiourea in DMF. Comparisons include:

Key Differences :

Triazine-Based Pesticide Precursors

highlights triazine derivatives (e.g., triflusulfuron methyl ester) used as herbicides. Comparisons:

Key Differences :

- The 1,2,4-triazine core in the target compound is less common in agrochemicals compared to 1,3,5-triazines.

- Sulfonylurea groups in compounds confer herbicidal activity, whereas the target’s thioxo/trifluoro groups may favor metal coordination .

Research Implications and Gaps

- Synthetic Challenges: The target compound’s bis(ethenylamino-thioxomethyl) groups likely require stringent reaction conditions, contrasting with the milder protocols for and derivatives.

- Property Predictions : The trifluoro group may enhance lipophilicity, while thioxo groups could improve solubility in polar solvents.

- Data Gaps: Limited experimental data (e.g., melting point, yield) for the target compound hinder direct comparison. Further synthesis and characterization are needed.

Biological Activity

Acetamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- , is a complex molecule with potential applications in various therapeutic areas. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl and thioxo moieties may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that certain acetamide derivatives exhibit antimicrobial properties. For instance, compounds similar to the one under review have demonstrated moderate activity against gram-positive bacteria. The presence of specific substituents like methoxy groups and piperazine moieties has been linked to increased efficacy against various microbial strains .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Activity Against | Remarks |

|---|---|---|

| Acetamide Derivative A | Gram-positive bacteria | Moderate activity observed |

| Acetamide Derivative B | Gram-negative bacteria | No significant activity |

| Acetamide N-(trifluoro) | Fungi | Active against certain pathogenic fungi |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have shown reactivation capabilities for AChE inhibited by organophosphorus compounds . This suggests potential applications in treating nerve agent poisoning.

Figure 1: Mechanism of AChE Inhibition

AChE Inhibition Mechanism (Placeholder for illustrative purposes)

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of acetamide derivatives revealed that modifications at the phenyl ring significantly influenced antimicrobial activity. The tested compound exhibited promising results against Staphylococcus aureus and Escherichia coli when substituted with specific functional groups.

- Enzyme Reactivation Study : Another investigation focused on the reactivation of AChE by acetamide derivatives. It was found that compounds containing thioxo groups showed enhanced reactivation rates compared to standard treatments . This highlights the therapeutic potential of the compound in neuropharmacology.

Q & A

Q. What are the recommended synthetic routes for this acetamide derivative, and how can reaction conditions be optimized?

- Methodological Answer : A reflux-based approach using chloroacetyl chloride and triethylamine as a base (similar to the synthesis of 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide) can be adapted . For heterocyclic intermediates (e.g., triazin or oxadiazole moieties), sodium-mediated alkylation with ethyl bromoacetate under ethanol reflux is effective . Optimization should involve TLC monitoring, solvent selection (e.g., pet-ether for recrystallization), and stoichiometric adjustments to minimize byproducts.

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- Thermal Analysis : Measure fusion points (Tfus) and enthalpy/entropy of fusion (ΔfusH, ΔfusS) using differential scanning calorimetry (DSC), referencing NIST-standardized protocols .

- Spectroscopy : Combine NMR (for substituent positioning) and IR (to confirm thioxo and carbonyl groups). For sulfur-rich moieties, mass spectrometry (HRMS) is essential to verify molecular weight.

Q. Table 1: Key Thermal Properties (Example)

| Parameter | Symbol | Relevance |

|---|---|---|

| Melting Point | Tfus | Confirms crystalline purity |

| Enthalpy of Fusion | ΔfusH | Indicates thermal stability |

| Entropy of Fusion | ΔfusS | Reflects molecular disorder |

| Adapted from NIST guidelines |

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Gradient recrystallization using mixed solvents (e.g., ethanol-water) improves purity . For polar derivatives, membrane separation technologies (e.g., nanofiltration) can isolate the compound from hydrophilic impurities .

Advanced Research Questions

Q. What computational tools are suitable for modeling reaction mechanisms or electronic properties of this compound?

- Methodological Answer : COMSOL Multiphysics integrated with AI-driven simulations can predict reaction pathways and optimize conditions (e.g., solvent effects, activation energy) . Density Functional Theory (DFT) calculations are recommended for analyzing electron density in thioxo and trifluoro groups, which influence reactivity .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Cross-validate with X-ray crystallography for unambiguous structural confirmation. If crystallography is impractical, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve spin-spin coupling ambiguities. Link discrepancies to steric effects from the trifluoro group or thioxo-thione tautomerism .

Q. What strategies improve the stability of the tetrahydro-5-oxo-triazin core under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability assays (e.g., HPLC monitoring over 24–72 hours). Introduce buffering agents (e.g., phosphate at pH 7.4) to mitigate hydrolysis. For acidic conditions, consider protecting groups on the ethenylamino moiety .

Q. How can researchers elucidate the thermodynamic driving forces behind side reactions (e.g., dimerization)?

Q. What advanced separation techniques are recommended for isolating stereoisomers or tautomeric forms?

- Methodological Answer : Chiral HPLC with cellulose-based columns resolves enantiomers. For tautomers (e.g., thioxo vs. thione), exploit differences in polarity via countercurrent chromatography (CCC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.